Cas no 825650-06-4 (1,4-Benzenedicarboxylic acid, 2-(2-bromophenoxy)-, dimethyl ester)
825650-06-4 structure
Product Name:1,4-Benzenedicarboxylic acid, 2-(2-bromophenoxy)-, dimethyl ester
CAS-nummer:825650-06-4
MF:C16H13BrO5
MW:365.175424337387
CID:687652
PubChem ID:57839250
Update Time:2025-04-19
1,4-Benzenedicarboxylic acid, 2-(2-bromophenoxy)-, dimethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Benzenedicarboxylic acid, 2-(2-bromophenoxy)-, dimethyl ester
- dimethyl 2-(2-bromophenoxy)benzene-1,4-dicarboxylate
- SCHEMBL490654
- 825650-06-4
- DTXSID40728099
- 2-(2-Bromo-phenoxy)-terephthalic acid dimethyl ester
- XURFQLOMVOWLKL-UHFFFAOYSA-N
-
- Inchi: 1S/C16H13BrO5/c1-20-15(18)10-7-8-11(16(19)21-2)14(9-10)22-13-6-4-3-5-12(13)17/h3-9H,1-2H3
- InChI-sleutel: XURFQLOMVOWLKL-UHFFFAOYSA-N
- LACHT: BrC1C=CC=CC=1OC1C=C(C(=O)OC)C=CC=1C(=O)OC
Berekende eigenschappen
- Exacte massa: 363.99464g/mol
- Monoisotopische massa: 363.99464g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 6
- Complexiteit: 400
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 61.8Ų
1,4-Benzenedicarboxylic acid, 2-(2-bromophenoxy)-, dimethyl ester Gerelateerde literatuur
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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